N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure. This particular compound is characterized by the presence of a methylsulfanyl group attached to the phenyl ring and an amine group attached to the benzothiazole ring, which is further oxidized to form a dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Introduction of the Methylsulfanyl Group: The phenyl ring is then functionalized with a methylsulfanyl group through a nucleophilic substitution reaction.
Oxidation to Dioxide: The final step involves the oxidation of the benzothiazole ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Sulfoxides and Sulfones: Products of further oxidation.
Amines and Thiols: Products of reduction and substitution reactions.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar sulfur-nitrogen heterocyclic structure and exhibit comparable biological activities.
Benzothiazole Derivatives: Other benzothiazole derivatives with different substituents on the phenyl ring.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is unique due to the presence of the methylsulfanyl group and the dioxide functionality, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-19-11-6-4-5-10(9-11)15-14-12-7-2-3-8-13(12)20(17,18)16-14/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNQFQWLTVDXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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